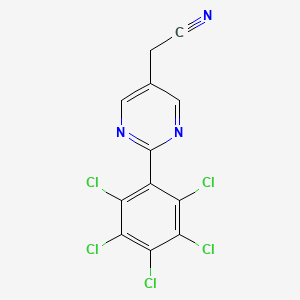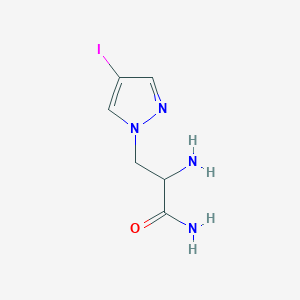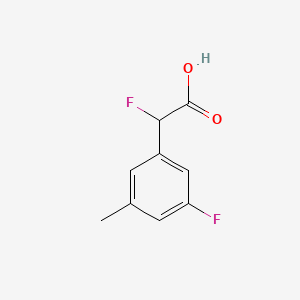
2-(Perchlorophenyl)pyrimidine-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Perchlorophenyl)pyrimidine-5-acetonitrile is an organic compound characterized by the presence of a perchlorophenyl group attached to a pyrimidine ring, which is further connected to an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perchlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of perchlorophenyl derivatives with pyrimidine precursors under specific conditions. One common method includes the use of a copper-catalyzed cyclization of ketones with nitriles, which enables the formation of pyrimidine derivatives under basic conditions . This reaction is known for its broad substrate scope and tolerance to various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Perchlorophenyl)pyrimidine-5-acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where the perchlorophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds.
Aplicaciones Científicas De Investigación
2-(Perchlorophenyl)pyrimidine-5-acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Perchlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core structure and exhibit comparable chemical properties.
2,4-Diphenyl-1,3-oxazolines: These compounds have a similar aromatic ring structure and are studied for their biological activities.
Uniqueness
2-(Perchlorophenyl)pyrimidine-5-acetonitrile is unique due to the presence of the perchlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H4Cl5N3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-[2-(2,3,4,5,6-pentachlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H4Cl5N3/c13-7-6(8(14)10(16)11(17)9(7)15)12-19-3-5(1-2-18)4-20-12/h3-4H,1H2 |
Clave InChI |
YNANGEDHOHFKGK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)


![Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B13086424.png)


![1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13086452.png)

![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)

